

# An In-depth Technical Guide to 3-Chloro-2,6-difluorophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2,6-difluorophenol

Cat. No.: B1362227

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## Abstract

This technical guide provides a comprehensive overview of **3-Chloro-2,6-difluorophenol** (CAS Number: 261762-51-0), a halogenated aromatic compound of interest in various chemical and pharmaceutical research domains. This document collates available data on its chemical and physical properties, safety and handling guidelines, and its potential, though currently undocumented, role as a building block in organic synthesis and drug discovery. Due to the limited availability of public research data, this guide also outlines general synthetic strategies and analytical methods applicable to this class of compounds, aiming to facilitate future research and development efforts.

## Chemical and Physical Properties

**3-Chloro-2,6-difluorophenol** is a trifunctional benzene derivative, featuring chloro, fluoro, and hydroxyl substitutions. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a potentially valuable intermediate in the synthesis of more complex structures. A summary of its known properties is presented below.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
CAS Number	261762-51-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClF <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	164.54 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Physical Form	Solid	<a href="#">[7]</a>
Boiling Point	168.3°C at 760 mmHg	
Storage Temperature	2-8°C	
Purity	≥98% (supplier dependent)	<a href="#">[1]</a> <a href="#">[6]</a>
InChI	InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H	<a href="#">[7]</a> <a href="#">[8]</a>
InChIKey	CCLYWHXHYLQWQK-UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[8]</a>
SMILES	<chem>Oc1c(F)ccc(Cl)c1F</chem>	<a href="#">[7]</a> <a href="#">[8]</a>
MDL Number	MFCD01631330	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Data

Detailed public spectroscopic data for **3-Chloro-2,6-difluorophenol** is scarce. However, based on its structure, the following spectral characteristics can be anticipated. Researchers are advised to acquire and interpret their own analytical data for confirmation.

Table 2: Predicted Spectroscopic Data

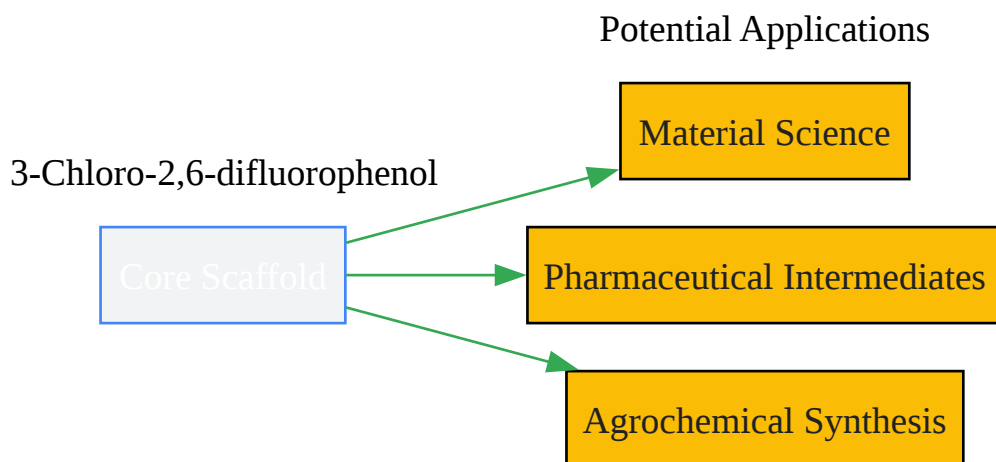
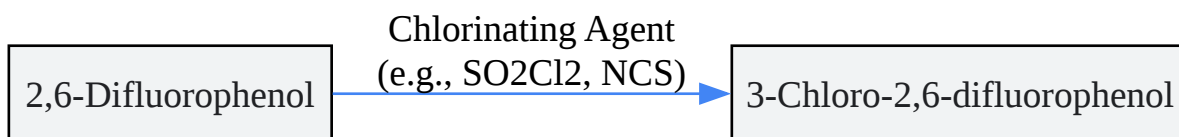
Technique	Predicted Features
$^1\text{H}$ NMR	Aromatic protons would appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The hydroxyl proton will be a broad singlet, with its chemical shift dependent on solvent and concentration.
$^{13}\text{C}$ NMR	Six distinct signals are expected in the aromatic region (approx. 110-160 ppm), with chemical shifts influenced by the electronegative halogen and hydroxyl substituents. Carbon atoms attached to fluorine will exhibit C-F coupling.
$^{19}\text{F}$ NMR	Two distinct signals are expected for the two non-equivalent fluorine atoms.
IR Spectroscopy	Characteristic peaks would include a broad O-H stretch (approx. 3200-3600 $\text{cm}^{-1}$ ), C-O stretching (approx. 1200 $\text{cm}^{-1}$ ), C-F stretching (approx. 1000-1400 $\text{cm}^{-1}$ ), and C-Cl stretching (approx. 600-800 $\text{cm}^{-1}$ ). Aromatic C-H and C=C stretching will also be present.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z \approx 164$ , with a characteristic M+2 isotope pattern due to the presence of chlorine. Fragmentation would likely involve the loss of CO, HCl, and HF.

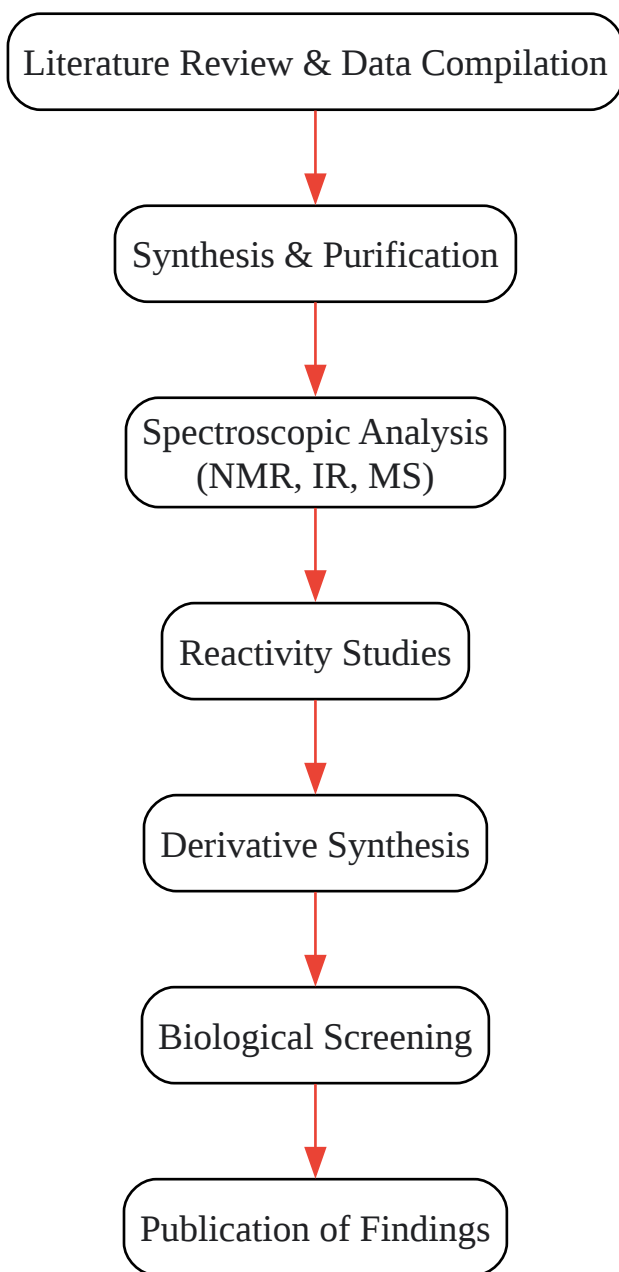
## Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3-Chloro-2,6-difluorophenol** are not readily available in peer-reviewed literature, general synthetic routes for related polychlorofluorophenols can be proposed. These methods often involve the halogenation of substituted phenols or the functionalization of pre-halogenated benzene rings.

A plausible synthetic approach could involve the chlorination of 2,6-difluorophenol. This reaction would require careful control of conditions to achieve regioselectivity for the desired 3-

chloro isomer.





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Address: 3281 E Guasti Rd

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